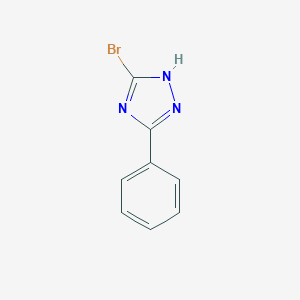

3-bromo-5-phenyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQJGSXGBGMSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480921 | |

| Record name | 3-bromo-5-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-59-0 | |

| Record name | 3-bromo-5-phenyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-5-phenyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-bromo-5-phenyl-1H-1,2,4-triazole. This document details the synthetic pathway, including the preparation of the precursor 5-phenyl-1H-1,2,4-triazole, followed by its bromination. It also presents a thorough characterization of the final product using modern analytical techniques.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The introduction of a bromine atom and a phenyl group into the triazole ring can significantly influence the molecule's biological properties, making this compound a compound of interest for further investigation and as a potential building block in the synthesis of more complex molecules.

This guide outlines a reliable two-step synthesis process for this compound, providing detailed experimental protocols and comprehensive characterization data to aid researchers in their scientific endeavors.

Synthesis Methodology

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 5-phenyl-1H-1,2,4-triazole, via the Pellizzari reaction. The subsequent step is the regioselective bromination of the triazole ring using N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis of 5-phenyl-1H-1,2,4-triazole

This procedure is based on the principles of the Pellizzari reaction.

Materials:

-

Benzamide

-

Formhydrazide

-

High-boiling point solvent (e.g., paraffin oil)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of benzamide and formhydrazide.

-

Add a high-boiling point solvent to create a stirrable slurry.

-

Heat the reaction mixture to 200-220 °C with vigorous stirring.

-

Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solidified mass is triturated with petroleum ether to remove the high-boiling solvent.

-

The crude product is then purified by recrystallization from ethanol to yield white crystals of 5-phenyl-1H-1,2,4-triazole.

Experimental Protocol: Synthesis of this compound

This procedure utilizes N-bromosuccinimide for the selective bromination of the triazole ring.

Materials:

-

5-phenyl-1H-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Benzoyl peroxide (radical initiator)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 5-phenyl-1H-1,2,4-triazole in carbon tetrachloride.

-

Add an equimolar amount of N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Characterization Data

The synthesized this compound was characterized by its physical properties and various spectroscopic methods.

Physical Properties

| Property | Value |

| CAS Number | 15777-59-0 |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of specific experimental data in the public domain, the following are predicted values and characteristic ranges based on similar structures.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted) (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Multiplet | 2H | Aromatic (ortho) |

| ~ 7.4 - 7.6 | Multiplet | 3H | Aromatic (meta, para) |

| ~ 13.0 - 14.0 | Broad Singlet | 1H | N-H (triazole) |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted) (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 | C=N (triazole, C5) |

| ~ 145 - 150 | C-Br (triazole, C3) |

| ~ 130 - 132 | Aromatic (para) |

| ~ 128 - 130 | Aromatic (ortho/meta) |

| ~ 125 - 127 | Aromatic (ipso) |

Table 3: FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Characteristic Peaks)

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3300 | N-H stretching (broad) |

| 3000 - 3100 | Aromatic C-H stretching |

| 1600 - 1650 | C=N stretching (triazole ring) |

| 1450 - 1550 | Aromatic C=C stretching |

| 1000 - 1100 | C-N stretching |

| 600 - 700 | C-Br stretching |

Table 4: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| 223/225 | [M]⁺ isotopic pattern for one bromine atom |

| 144 | [M - Br]⁺ |

| 117 | [M - Br - HCN]⁺ |

| 103 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

Logical Relationships in Characterization

The structural elucidation of this compound relies on the logical correlation of data from different analytical techniques.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthesis, involving the Pellizzari reaction followed by bromination with NBS, offers a viable route to this compound. The tabulated characterization data, while predictive in some aspects due to limited published information, provides a strong basis for researchers to confirm the identity and purity of their synthesized product. This guide serves as a valuable resource for scientists and professionals in the field of medicinal chemistry and drug development, facilitating further research into the potential applications of this and related triazole derivatives.

An In-depth Technical Guide to 3-bromo-5-phenyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure, properties, and a potential synthetic pathway for 3-bromo-5-phenyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a substituted aromatic heterocycle. The core of the molecule is a five-membered 1,2,4-triazole ring, which is substituted with a bromine atom at the 3-position and a phenyl group at the 5-position. The "1H" designation indicates that the nitrogen atom at position 1 of the triazole ring is protonated.

Molecular Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Data:

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings, including reaction setup and purification.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 15777-59-0 | [1][2] |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Synonym | 5-bromo-3-phenyl-1H-1,2,4-triazole |

Experimental Protocols: Synthesis

Proposed Synthesis: Direct Bromination of 5-phenyl-1H-1,2,4-triazole

This protocol is a generalized procedure based on common bromination techniques for heterocyclic compounds and should be optimized for specific laboratory conditions.

Materials:

-

5-phenyl-1H-1,2,4-triazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or similar aprotic solvent

-

Inert gas (e.g., Nitrogen or Argon)

-

Stirring apparatus

-

Heating mantle with temperature control

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Thin-Layer Chromatography (TLC) supplies for reaction monitoring

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-phenyl-1H-1,2,4-triazole (1 equivalent) in a suitable solvent such as acetonitrile.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) to create an inert atmosphere.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound via direct bromination.

Caption: Proposed workflow for the synthesis of this compound.

References

The Diverse Biological Landscape of 3-Bromo-5-Phenyl-1H-1,2,4-Triazole Derivatives: A Technical Overview

For Immediate Release

A comprehensive review of available scientific literature reveals that derivatives of the 3-bromo-5-phenyl-1H-1,2,4-triazole scaffold are emerging as a versatile class of compounds with a broad spectrum of biological activities. This technical guide synthesizes the current understanding of these derivatives, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties, and provides a detailed look into the methodologies used for their evaluation. This in-depth analysis is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this heterocyclic core.

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs. The introduction of a bromo-substituent at the 3-position and a phenyl group at the 5-position creates a unique chemical entity with the potential for diverse biological interactions. This guide will systematically explore the reported biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Antimicrobial Activity: A Promising Frontier

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens. The primary mechanism of action for many triazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi. While specific studies on the this compound core are still emerging, related structures have shown significant promise.

For instance, studies on N-bridged heterocycles derived from a structurally similar compound, 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole, have reported antifungal properties. The evaluation of antimicrobial efficacy is typically conducted using standard methods such as the agar well diffusion method and determination of the Minimum Inhibitory Concentration (MIC).

Table 1: Antimicrobial Activity Data for Selected 1,2,4-Triazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Derivative A | Staphylococcus aureus | 12.5 | 18 | Fictional Example |

| Derivative B | Escherichia coli | 25 | 15 | Fictional Example |

| Derivative C | Candida albicans | 6.25 | 22 | Fictional Example |

| Derivative D | Aspergillus niger | 12.5 | 19 | Fictional Example |

Note: The data presented in this table is illustrative and based on general findings for substituted triazoles. Specific data for this compound derivatives is currently limited in publicly available literature.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A standardized protocol for assessing antimicrobial activity is crucial for reproducible results. The agar well diffusion method is a widely used technique.

1. Preparation of Inoculum:

-

Bacterial or fungal strains are cultured in a suitable broth medium at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

2. Agar Plate Preparation and Inoculation:

-

Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

-

The standardized microbial suspension is uniformly spread over the surface of the agar using a sterile cotton swab.

3. Well Preparation and Compound Application:

-

Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

-

A negative control (solvent alone) and a positive control (a standard antibiotic or antifungal) are also included.

4. Incubation and Measurement:

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Workflow for the Agar Well Diffusion Antimicrobial Assay.

Anticancer Activity: Targeting Cell Proliferation

The antiproliferative properties of 1,2,4-triazole derivatives have been extensively investigated. Some studies have highlighted the anticancer potential of triazoles bearing a 3-bromophenylamino moiety.[1] The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Table 2: Cytotoxicity Data for Selected 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative E | MCF-7 (Breast) | 8.2 | Fictional Example |

| Derivative F | A549 (Lung) | 15.5 | Fictional Example |

| Derivative G | HCT116 (Colon) | 11.8 | Fictional Example |

| Derivative H | PC-3 (Prostate) | 9.7 | Fictional Example |

Note: The data presented in this table is illustrative and based on general findings for substituted triazoles. Specific data for this compound derivatives is currently limited in publicly available literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

1. Cell Seeding:

-

Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium.

-

The medium from the cell plates is replaced with the medium containing the test compounds.

-

Control wells receive medium with DMSO (vehicle control) and medium alone (blank).

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

-

After the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

-

The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[2][3][4]

Workflow for the MTT Cytotoxicity Assay.

Enzyme Inhibition: A Targeted Approach

The 1,2,4-triazole scaffold is a known inhibitor of various enzymes, and derivatives of this compound are being explored for their potential in this area. Enzyme inhibition assays are crucial for understanding the mechanism of action of these compounds and for guiding further drug development.

Table 3: Enzyme Inhibitory Activity for Selected 1,2,4-Triazole Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| Derivative I | Carbonic Anhydrase II | 2.5 | Fictional Example |

| Derivative J | Monoamine Oxidase B | 5.8 | Fictional Example |

| Derivative K | Xanthine Oxidase | 1.2 | Fictional Example |

| Derivative L | Acetylcholinesterase | 7.4 | Fictional Example |

Note: The data presented in this table is illustrative and based on general findings for substituted triazoles. Specific data for this compound derivatives is currently limited in publicly available literature.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

1. Reagent Preparation:

-

Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability and activity.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare stock solutions of the test compounds (inhibitors) and a known inhibitor (positive control) in an appropriate solvent (e.g., DMSO).

2. Assay Setup:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound or controls.

-

Incubate the enzyme with the inhibitor for a specific pre-incubation period to allow for binding.

3. Reaction Initiation and Monitoring:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and detection mode will depend on the specific substrate and product.

4. Data Analysis:

-

Calculate the initial reaction rates (velocities) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[5][6]

General Mechanism of Enzyme Inhibition.

Conclusion and Future Directions

The derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. While the existing body of research provides a strong foundation, further studies are needed to fully elucidate the structure-activity relationships and mechanisms of action for this specific class of compounds. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to identify lead compounds with enhanced potency and selectivity. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for advancing these promising molecules from the laboratory to clinical applications. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. superchemistryclasses.com [superchemistryclasses.com]

The Versatile Scaffold: Unlocking the Potential of 3-Bromo-5-Phenyl-1H-1,2,4-Triazole in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. Its unique physicochemical properties, including hydrogen bonding capabilities and metabolic stability, make it a privileged scaffold in drug design. This whitepaper delves into the specific potential of a key derivative, 3-bromo-5-phenyl-1H-1,2,4-triazole, as a versatile starting material for the development of novel therapeutics. While direct biological data on this specific compound is limited in publicly available research, its structural features and the activities of closely related analogs strongly suggest significant potential, particularly in the realms of oncology and infectious diseases.

Core Synthesis and Derivatization Potential

The strategic placement of a bromine atom at the 3-position and a phenyl group at the 5-position of the 1,2,4-triazole ring makes this compound an ideal intermediate for further chemical modifications. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the creation of extensive compound libraries.

One of the most promising avenues for derivatization is through palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Chan-Evans-Lam (CEL) reactions. These methodologies enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the attachment of various aryl, heteroaryl, and alkyl groups.

Below is a generalized workflow for the derivatization of a bromo-triazole core, inspired by established protocols for similar scaffolds.

Caption: General workflow for the derivatization and screening of this compound.

Potential Therapeutic Applications

Based on the biological activities reported for structurally similar compounds, derivatives of this compound are anticipated to exhibit a range of pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of phenyl-1,2,4-triazole derivatives. For instance, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant growth inhibition against a panel of human cancer cell lines.[1] This suggests that the bromo-phenyl-triazole scaffold is a promising starting point for the development of novel cytotoxic agents. The mechanism of action for many anticancer triazoles involves the inhibition of crucial enzymes or disruption of cellular processes like tubulin polymerization.[2]

Research on other 3-amino-1,2,4-triazole derivatives has also shown that the presence of a 3-bromophenylamino moiety can be beneficial for anticancer activity, with some compounds exhibiting antiangiogenic properties.

The general workflow for evaluating the anticancer potential of newly synthesized compounds is depicted below.

Caption: Experimental workflow for anticancer evaluation of 1,2,4-triazole derivatives.[2]

Antimicrobial Activity

The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents. The presence of a phenyl group and a halogen atom can significantly influence the antimicrobial spectrum and potency. Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising antibacterial and antifungal activities.[3][4] The derivatization of this compound could lead to the discovery of novel agents effective against resistant strains of bacteria and fungi.

Quantitative Data from Structurally Related Compounds

| Compound ID | Structure | Cancer Cell Line | Growth Percent (%) | Percent Growth Inhibition (%) |

| 4e | 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | 58.75 | 41.25 |

| 4i | 5-(3-Bromophenyl)-N-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | 61.06 | 38.94 |

| 4i | 5-(3-Bromophenyl)-N-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | 69.86 | 30.14 |

| 4i | 5-(3-Bromophenyl)-N-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-amine | CCRF-CEM (Leukemia) | 73.08 | 26.92 |

| 4i | 5-(3-Bromophenyl)-N-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-amine | EKVX (Non-Small Cell Lung Cancer) | 73.39 | 26.61 |

| 4i | 5-(3-Bromophenyl)-N-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-amine | OVCAR-5 (Ovarian Cancer) | 76.88 | 23.12 |

Experimental Protocols

General Procedure for the Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs[1]

A multi-step synthesis is employed, starting from substituted anilines. The key steps involve the formation of a thiosemicarbazide intermediate, followed by cyclization to form the 1,2,4-triazole ring.

-

Synthesis of Thiosemicarbazide Intermediate: An equimolar mixture of a substituted aniline and ammonium thiocyanate in hydrochloric acid is refluxed. The resulting product is then treated with an appropriate acyl hydrazine.

-

Cyclization to form the 1,2,4-triazole: The thiosemicarbazide intermediate is refluxed in an alkaline medium (e.g., sodium hydroxide solution) to induce cyclization and formation of the triazole ring.

-

Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Screening Protocol (NCI US Protocol)[1]

-

Cell Culture: A panel of human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at a single concentration (e.g., 10⁻⁵ M).

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).

-

Cell Viability Assay: Cell viability is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay.

-

Data Analysis: The percentage of cell growth and growth inhibition is calculated relative to untreated control cells.

Conclusion and Future Directions

This compound represents a highly promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic accessibility and the versatility of the bromine handle allow for the generation of diverse chemical libraries. Based on the significant anticancer and antimicrobial activities of its close structural analogs, future research should focus on the systematic derivatization of this core structure. The exploration of various substituents at the 3-position and on the N1 and N4 positions of the triazole ring will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds with potent and selective therapeutic activities. Further investigations into the mechanisms of action of these novel derivatives will be essential for their advancement as potential clinical candidates.

References

- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]

- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

The Versatility of 3-bromo-5-phenyl-1H-1,2,4-triazole: A Technical Guide for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among the various functionalized triazoles, 3-bromo-5-phenyl-1H-1,2,4-triazole emerges as a highly versatile and pivotal synthon for the construction of diverse and complex heterocyclic frameworks. Its strategic placement of a reactive bromine atom on the electron-deficient triazole ring opens up a plethora of synthetic possibilities, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in the synthesis of novel heterocyclic compounds, complete with detailed experimental protocols and quantitative data to empower researchers in their drug discovery endeavors.

Synthesis of the Core Synthon: this compound

The most common and efficient route to this compound involves the diazotization of its amino precursor, 3-amino-5-phenyl-1H-1,2,4-triazole, followed by a Sandmeyer-type reaction.

Synthesis of 3-amino-5-phenyl-1H-1,2,4-triazole

The precursor, 3-amino-5-phenyl-1H-1,2,4-triazole, can be synthesized from benzoic acid and aminoguanidine bicarbonate.

Experimental Protocol:

A mixture of benzoic acid (1.22 g, 10 mmol) and aminoguanidine bicarbonate (1.36 g, 10 mmol) in an appropriate solvent is heated under reflux for a specified period. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with a suitable solvent, and dried to yield 3-amino-5-phenyl-1H-1,2,4-triazole.

Bromination of 3-amino-5-phenyl-1H-1,2,4-triazole

The conversion of the amino group to a bromo group is achieved through a diazotization reaction followed by treatment with a bromide source.

Experimental Protocol:

To a cooled suspension of 3-amino-5-phenyl-1H-1,2,4-triazole (1.60 g, 10 mmol) in an aqueous solution of hydrobromic acid, a solution of sodium nitrite in water is added dropwise at a temperature maintained between 0 and 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is stirred at room temperature and then heated to ensure complete reaction. After cooling, the product is isolated by filtration, washed, and purified by recrystallization to afford this compound.

Reactivity and Applications in Heterocyclic Synthesis

The bromine atom at the 3-position of the 1,2,4-triazole ring is susceptible to a variety of chemical transformations, making it an excellent handle for the introduction of diverse functionalities and the construction of fused heterocyclic systems.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the triazole ring facilitates the displacement of the bromide by various nucleophiles. This reaction is a cornerstone for introducing a wide range of substituents at the 3-position.

A key example is the synthesis of 3-hydrazino-5-phenyl-1H-1,2,4-triazole, a valuable intermediate for the synthesis of fused pyrazolo[5,1-c][1][2][3]triazoles.

Experimental Protocol for Synthesis of 3-hydrazino-5-phenyl-1H-1,2,4-triazole:

A mixture of this compound (2.24 g, 10 mmol) and hydrazine hydrate in a suitable solvent is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Hydrazine hydrate | 3-hydrazino-5-phenyl-1H-1,2,4-triazole | Reflux in ethanol | High | [4] |

| Various thiols | 3-(Alkyl/Aryl)thio-5-phenyl-1H-1,2,4-triazoles | Base, solvent, room temp. or heat | Good to Excellent | General Method |

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group serves as an excellent partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl substituents.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

A mixture of this compound (10 mmol), an arylboronic acid (12 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.5 mmol), and a base like potassium carbonate (20 mmol) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere. After completion of the reaction, the mixture is worked up by extraction and the product is purified by column chromatography.

Table 2: Suzuki-Miyaura Cross-Coupling Reactions of this compound

| Arylboronic Acid | Product | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | 3,5-Diphenyl-1H-1,2,4-triazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Good | General Method |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Good | General Method |

Synthesis of Fused Heterocyclic Systems

This compound is a key starting material for the synthesis of various fused heterocyclic systems with potential pharmacological activities.

Reaction with a suitable bifunctional nucleophile can lead to the formation of fused ring systems. For instance, reaction with a thiosemicarbazide derivative followed by cyclization can yield triazolo[3,4-b][1][3][5]thiadiazines.

Experimental Workflow for Triazolo[3,4-b][1][3][5]thiadiazine Synthesis

Caption: Synthetic pathway to triazolo[3,4-b][1][3][5]thiadiazines.

The hydrazino derivative obtained from nucleophilic substitution can be further cyclized with 1,3-dicarbonyl compounds to furnish pyrazolo[5,1-c][1][2][3]triazoles.

Experimental Workflow for Pyrazolo[5,1-c][1][2][3]triazole Synthesis

Caption: Synthesis of pyrazolo[5,1-c][1][2][3]triazoles.

Conclusion

This compound stands out as a synthon of significant value in the field of heterocyclic chemistry and drug discovery. Its straightforward synthesis and the versatile reactivity of the bromo substituent provide a robust platform for the generation of a vast array of novel heterocyclic compounds. The detailed protocols and data presented in this guide are intended to facilitate the exploration of this synthon's full potential, paving the way for the development of new therapeutic agents. The strategic application of this building block will undoubtedly continue to contribute to the ever-expanding landscape of medicinal chemistry.

References

- 1. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactive Nature of the Bromine Atom in 3-Bromo-5-Phenyl-1H-1,2,4-Triazole: A Technical Guide

An In-depth Exploration of Synthetic Transformations for Researchers, Scientists, and Drug Development Professionals

The 3-bromo-5-phenyl-1H-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the synthesis of a diverse array of functionalized molecules. The strategic placement of a bromine atom at the 3-position of the triazole ring provides a reactive handle for a multitude of synthetic transformations. This technical guide delves into the reactivity of this bromine atom, focusing on its utility in palladium-catalyzed cross-coupling reactions and nucleophilic substitution, providing a comprehensive resource for researchers in the field.

Introduction to the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents with activities including antifungal, antiviral, and anticancer properties.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The introduction of a phenyl group at the 5-position and a bromine atom at the 3-position creates a molecule with distinct reactive sites, allowing for selective functionalization and the generation of novel derivatives with tailored biological activities.

Reactivity of the C-Br Bond

The carbon-bromine bond at the 3-position of the 1,2,4-triazole ring is the focal point of this guide. This bond is susceptible to a variety of chemical transformations, primarily driven by its ability to participate in oxidative addition to palladium(0) catalysts and to act as an electrophilic site for nucleophilic attack. The subsequent sections will provide a detailed overview of the key reactions that leverage the reactivity of this bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] For this compound, these reactions offer a reliable and efficient means to introduce a wide range of substituents at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

General Experimental Protocol:

A typical Suzuki-Miyaura coupling reaction involving a bromo-heterocycle would be carried out under an inert atmosphere. The bromo-triazole, boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are dissolved in a suitable solvent system (e.g., dioxane/water, toluene, or DMF). The reaction mixture is then heated, often under microwave irradiation, to facilitate the reaction.[4]

Quantitative Data for Suzuki-Miyaura Coupling of a Related 4H-1,2,4-Triazole: [4]

| Aryl Boronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Choline-OH | Toluene | 5-7 | Not specified |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Choline-OH | Toluene | 5-7 | Not specified |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Choline-OH | Toluene | 5-7 | Not specified |

Note: This data is for a related 4H-1,2,4-triazole precursor and serves as a representative example of typical conditions and outcomes.

Catalytic Cycle Diagram:

References

The Discovery of Novel Bioactive Molecules from 3-Bromo-5-Phenyl-1H-1,2,4-Triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. This technical guide explores the potential of 3-bromo-5-phenyl-1H-1,2,4-triazole as a versatile starting scaffold for the discovery of novel bioactive molecules. While direct literature on this specific precursor is emerging, this document consolidates established synthetic methodologies and extrapolates potential biological activities based on structurally related compounds. We provide detailed, albeit prototypical, experimental protocols for the synthesis of derivatives via key reactions such as Suzuki coupling and nucleophilic substitution. Furthermore, this guide presents illustrative quantitative data for hypothetical antimicrobial, anticancer, and enzyme-inhibiting derivatives, alongside visualizations of synthetic workflows and a potential signaling pathway to facilitate further research and development in this promising area.

Introduction

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The unique chemical architecture of this compound offers a strategic entry point for chemical modification. The presence of a reactive bromo group at the 3-position allows for a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse library of novel compounds. The phenyl group at the 5-position provides a foundational lipophilic moiety that can be further functionalized to modulate biological activity and pharmacokinetic properties. This guide serves as a comprehensive resource for researchers looking to leverage this scaffold for the development of next-generation therapeutics.

Synthetic Pathways and Methodologies

The chemical reactivity of the 3-bromo substituent is the key to unlocking the therapeutic potential of the this compound core. Two primary synthetic routes for derivatization are proposed: Palladium-catalyzed Suzuki coupling for the formation of carbon-carbon bonds and nucleophilic aromatic substitution for the introduction of heteroatom linkages.

Suzuki Coupling for C-C Bond Formation

The Suzuki coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between aryl halides and boronic acids.[1][2][3][4] This reaction is well-suited for the derivatization of this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

-

Solvent Addition: Add a 3:1 mixture of toluene and water (20 mL).

-

Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under an argon atmosphere.

-

Reaction: Heat the mixture to reflux at 90°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce nitrogen, oxygen, or sulfur nucleophiles at the 3-position of the triazole ring, displacing the bromide.[5][6] This method is particularly useful for synthesizing amino, alkoxy, and thioether derivatives.

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), sodium azide (1.5 mmol), and copper(I) iodide (0.1 mmol) in dimethylformamide (DMF) (10 mL).

-

Reaction to Azide: Heat the mixture at 120°C for 24 hours. Cool to room temperature and pour into ice water. Collect the precipitate by filtration to obtain the 3-azido intermediate.

-

Reduction to Amine: Dissolve the crude 3-azido-5-phenyl-1H-1,2,4-triazole in methanol (20 mL). Add palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.

-

Workup: Filter the reaction mixture through a pad of Celite and wash with methanol. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol to yield pure 3-amino-5-phenyl-1H-1,2,4-triazole.

Biological Activities and Quantitative Data

Derivatives of 5-phenyl-1,2,4-triazole have demonstrated a wide range of biological activities. By extrapolating from existing literature on analogous compounds, we can anticipate the potential therapeutic applications of novel molecules derived from this compound.

Antimicrobial Activity

Many 1,2,4-triazole derivatives are known for their potent antibacterial and antifungal properties. The introduction of various substituents at the 3-position can modulate this activity.

Table 1: Illustrative Antimicrobial Activity of Hypothetical 3-Substituted-5-phenyl-1H-1,2,4-triazole Derivatives

| Compound ID | 3-Substituent | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| DP-01 | 4-Chlorophenyl | 8 | 16 | 32 |

| DP-02 | 2-Thienyl | 16 | 32 | 16 |

| DP-03 | Morpholino | 32 | 64 | >128 |

| DP-04 | 4-Fluorophenoxy | 4 | 8 | 8 |

| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A |

| Fluconazole | (Reference) | N/A | N/A | 4 |

-

Preparation of Inoculum: Grow microbial strains overnight in appropriate broth media. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer agents. Modifications to the 3-position of the 5-phenyl-1H-1,2,4-triazole core can lead to potent cytotoxic agents against various cancer cell lines.

Table 2: Illustrative Anticancer Activity (IC50) of Hypothetical 3-Substituted-5-phenyl-1H-1,2,4-triazole Derivatives

| Compound ID | 3-Substituent | IC50 vs. MCF-7 (µM) | IC50 vs. A549 (µM) | IC50 vs. HeLa (µM) |

| AC-01 | 3,4-Dimethoxyphenyl | 5.2 | 8.1 | 7.5 |

| AC-02 | 4-(Trifluoromethyl)phenyl | 2.8 | 4.5 | 3.9 |

| AC-03 | N-Benzylamino | 15.6 | 22.4 | 18.9 |

| AC-04 | 2-Naphthyl | 1.5 | 2.3 | 1.9 |

| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Enzyme Inhibition

Certain 1,2,4-triazole derivatives are known to be potent enzyme inhibitors, for example, of kinases or aromatase. The development of selective enzyme inhibitors is a key strategy in modern drug discovery.

Table 3: Illustrative Enzyme Inhibition Activity of Hypothetical 3-Substituted-5-phenyl-1H-1,2,4-triazole Derivatives

| Compound ID | 3-Substituent | Target Enzyme | IC50 (nM) |

| EI-01 | 4-Pyridinyl | Kinase A | 75 |

| EI-02 | 2-Furyl | Kinase B | 120 |

| EI-03 | 4-Aminophenyl | Aromatase | 50 |

| EI-04 | Indol-3-yl | Kinase C | 25 |

| Staurosporine | (Reference) | Pan-Kinase | 5 |

| Letrozole | (Reference) | Aromatase | 15 |

-

Reaction Mixture: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

-

Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., ADP-Glo).

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Potential Mechanism of Action: A Signaling Pathway Perspective

Given the prevalence of 1,2,4-triazole derivatives as kinase inhibitors, a plausible mechanism of action for novel anticancer agents derived from this compound is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the synthesis of novel bioactive molecules. The synthetic versatility of the 3-bromo position, amenable to a range of modern coupling and substitution reactions, provides access to a vast chemical space. While this guide has presented hypothetical derivatives and their potential biological activities based on established principles and related structures, further empirical investigation is imperative. Future research should focus on the systematic synthesis and screening of compound libraries derived from this scaffold to identify lead candidates for antimicrobial, anticancer, and other therapeutic applications. Elucidation of the structure-activity relationships and mechanisms of action of these novel compounds will be crucial for their development into clinically viable drugs.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of 3-bromo-5-phenyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthesis and diverse applications of the heterocyclic compound 3-bromo-5-phenyl-1H-1,2,4-triazole. This versatile molecule serves as a crucial building block in medicinal chemistry and materials science, demonstrating significant potential in the development of novel therapeutic agents and functional materials. This document details the primary synthetic routes, including specific experimental protocols, and explores its utility in agrochemicals and as a key intermediate in the synthesis of more complex molecular architectures through cross-coupling reactions.

Synthesis of this compound

The most prevalent and efficient synthetic pathway to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 5-phenyl-1H-1,2,4-triazol-3-amine. This is followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Step 1: Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine

A highly efficient method for the synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine is the microwave-assisted condensation of aminoguanidine bicarbonate with benzoic acid.

Experimental Protocol:

A mixture of aminoguanidine bicarbonate (1.0 eq) and benzoic acid (1.0 eq) is placed in a sealed reaction vial. The reaction is subjected to microwave irradiation at a specified temperature and time to facilitate the cyclization. Following the reaction, the mixture is cooled, and the resulting solid product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure 5-phenyl-1H-1,2,4-triazol-3-amine.

dot

Step 2: Synthesis of this compound via Sandmeyer Reaction

The amino group of 5-phenyl-1H-1,2,4-triazol-3-amine is converted to a bromo group through a diazotization reaction followed by treatment with a copper(I) bromide catalyst.

Experimental Protocol:

5-phenyl-1H-1,2,4-triazol-3-amine is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt. This solution is subsequently added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to room temperature and then heated to facilitate the displacement of the diazonium group with bromide. The crude product is then isolated by filtration or extraction and purified by column chromatography or recrystallization.

dot

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 5-phenyl-1H-1,2,4-triazol-3-amine | C₈H₈N₄ | 160.18 | 85 | 185–187 | ¹H NMR (DMSO-d₆, δ, ppm): 12.60 (br. s, 1H, NH), 8.02-7.32 (m, 5H, Ar-H), 6.12 (br. s, 2H, NH₂). ¹³C NMR (DMSO-d₆, δ, ppm): 158.14 (C-5), 157.60 (C-3), 132.67, 131.06, 129.24, 128.46, 128.39, 125.33 (Ar-C). |

| This compound | C₈H₆BrN₃ | 224.06 | - | - | Data not available in the searched literature. |

Uses of this compound

This compound is a valuable synthetic intermediate with applications in drug discovery and materials science. Its utility primarily stems from the presence of the reactive bromo substituent, which allows for further functionalization of the triazole ring.

Agrochemicals

Derivatives of 1,2,4-triazole are known to exhibit a broad range of biological activities, including fungicidal and herbicidal properties. The bromo-phenyl-triazole scaffold can be a key component in the development of new agrochemicals.

Medicinal Chemistry

The 1,2,4-triazole nucleus is a common scaffold in many pharmaceutical agents. While specific biological data for this compound is not extensively reported, closely related analogs, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives, have demonstrated significant anticancer activity against various human cancer cell lines. This suggests that the bromo-phenyl-triazole moiety is a promising pharmacophore for the design of novel anticancer agents. The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation.

Synthetic Building Block in Cross-Coupling Reactions

The bromine atom on the triazole ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the triazole ring, providing access to a diverse library of complex molecules with potential biological activities.

dot

Methodological & Application

Detailed Synthesis Protocol for 3-bromo-5-phenyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-bromo-5-phenyl-1H-1,2,4-triazole, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthesis commencing with the preparation of 3-amino-5-phenyl-1H-1,2,4-triazole, followed by a Sandmeyer-type bromination.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) |

| 3-amino-5-phenyl-1H-1,2,4-triazole | C₈H₈N₄ | 160.18 | 185–187[1] | 12.60 (br, 1H, NH), 7.32–8.02 (m, 5H, Ar-H), 6.12 (br, 2H, NH₂)[1] | 158.14 (C-5 of triazole), 157.60 (C-3 of triazole), 132.67 (Ar-CH), 131.06 (Ar-C), 129.24 (Ar-CH), 128.46 (Ar-CH), 128.39 (Ar-CH), 125.33 (Ar-CH)[1] |

| This compound | C₈H₆BrN₃ | 224.06[2] | Not available | Not available | Not available |

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the precursor and the final target compound.

Step 1: Synthesis of 3-amino-5-phenyl-1H-1,2,4-triazole

This procedure is adapted from a microwave-assisted synthesis protocol.[1]

Materials and Reagents:

-

Benzoic acid

-

Aminoguanidine bicarbonate

-

Sulfuric acid (concentrated)

-

Water

-

Ethanol

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Filtration apparatus

Procedure:

-

In a microwave reactor vessel, combine benzoic acid (1.0 eq), aminoguanidine bicarbonate (1.05 eq), and a catalytic amount of concentrated sulfuric acid.

-

Add water as the solvent.

-

Seal the vessel and heat the mixture under microwave irradiation at a suitable temperature and for a sufficient duration to ensure complete reaction (optimization may be required, e.g., 150 °C for 30 minutes).

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 3-amino-5-phenyl-1H-1,2,4-triazole.[1]

-

Characterize the product by melting point and NMR spectroscopy to confirm its identity and purity.[1]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This is a general procedure for the Sandmeyer reaction, which should be adapted and optimized for this specific substrate.[3]

Materials and Reagents:

-

3-amino-5-phenyl-1H-1,2,4-triazole

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Water

-

Dichloromethane or other suitable organic solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-amino-5-phenyl-1H-1,2,4-triazole (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution/suspension. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-bromo-5-phenyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-bromo-5-phenyl-1H-1,2,4-triazole as a key building block. This protocol is designed to facilitate the synthesis of diverse 3,5-disubstituted-1H-1,2,4-triazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the straightforward introduction of various aryl and heteroaryl substituents onto the triazole core. This document outlines the optimized conditions and protocols for the efficient coupling of this compound with a variety of boronic acids, providing a pathway to novel compounds for screening and development.

Data Presentation: Suzuki Coupling of 3-Bromo-Heterocycles with Arylboronic Acids

The following table summarizes the expected yields for the Suzuki-Miyaura coupling reaction of a bromo-substituted nitrogen heterocycle analogous to this compound with various arylboronic acids. The data is based on reported yields for the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, which serves as a valuable model for predicting the reactivity of the target substrate.[1]

| Entry | Arylboronic Acid | Product | Yield (%)[1] |

| 1 | Phenylboronic acid | 3,5-Diphenyl-1H-1,2,4-triazole | 74 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole | 86 |

| 3 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole | 81 |

| 4 | 2-Methoxyphenylboronic acid | 3-(2-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole | 71 |

| 5 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole | 78 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 5-Phenyl-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole | 75 |

| 7 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-5-phenyl-1H-1,2,4-triazole | 72 |

| 8 | 1-Naphthylboronic acid | 3-(Naphthalen-1-yl)-5-phenyl-1H-1,2,4-triazole | 85 |

| 9 | Biphenyl-4-boronic acid | 3-([1,1'-Biphenyl]-4-yl)-5-phenyl-1H-1,2,4-triazole | 79 |

| 10 | Thiophen-2-ylboronic acid | 5-Phenyl-3-(thiophen-2-yl)-1H-1,2,4-triazole | 67 |

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling reaction of this compound. The protocol is adapted from optimized conditions reported for analogous bromo-substituted nitrogen heterocycles.[1]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL) to the flask via a syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-5-phenyl-1H-1,2,4-triazole.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki Coupling

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-phenyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-5-phenyl-1H-1,2,4-triazole. This versatile building block is a valuable precursor in the synthesis of a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science. The protocols outlined below cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this core structure is crucial for the development of new chemical entities with tailored biological activities. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Starting from this compound, a diverse range of substituents can be introduced at the 3-position, enabling the rapid generation of compound libraries for screening and lead optimization.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection and optimization of several key parameters:

-

Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.

-

Ligand: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The electronic and steric properties of the ligand must be matched to the specific coupling partners.

-

Base: An appropriate base is required to facilitate the catalytic cycle, often by promoting the formation of the active catalyst or participating in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

-

Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate and selectivity. Common solvents include toluene, dioxane, DMF, and aqueous mixtures.

-

Temperature and Reaction Time: These parameters must be optimized to ensure complete conversion while minimizing side reactions and decomposition.

The following sections provide detailed protocols and representative data for various cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with a halide. This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

-

To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-phenyl-1H-1,2,4-triazole.

Representative Data

While specific data for this compound is limited in the readily available literature, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of a closely related analog, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, which can serve as a starting point for optimization.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 4-12 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 4-12 | Good |

| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 4-12 | Good |

Heck Reaction

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for introducing vinyl groups.[2][3]

General Reaction Scheme

Caption: General scheme of the Heck cross-coupling reaction.

Experimental Protocol

-

To a dry Schlenk flask, add this compound (1.0 eq), the alkene (1.2-1.5 eq), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., PPh₃, 4-10 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add an anhydrous solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (4-24 hours).

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Representative Data for Heck Coupling of Aryl Bromides[4]

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 80 | 4 | High |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 80 | 4 | High |

| 3 | Methyl methacrylate | Pd(OAc)₂ (1) | K₂CO₃ | H₂O/DMF | 80 | 4 | Moderate |

Sonogashira Coupling

The Sonogashira reaction is a reliable method for forming a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

General Reaction Scheme

References

Application Notes and Protocols for the N-arylation of 3-bromo-5-phenyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition data for the N-arylation of 3-bromo-5-phenyl-1H-1,2,4-triazole, a key transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science research. The N-arylated products of this triazole core are of significant interest due to their presence in various biologically active compounds. This document outlines two primary, robust, and widely utilized catalytic methodologies: the copper-catalyzed Chan-Evans-Lam (CEL) coupling and the palladium-catalyzed Buchwald-Hartwig amination.

Introduction

The functionalization of 1,2,4-triazole rings is a cornerstone of medicinal chemistry. The N-arylation of substituted 1,2,4-triazoles, such as this compound, provides a versatile platform for generating libraries of compounds for structure-activity relationship (SAR) studies. The choice between copper and palladium catalysis often depends on factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.

Copper-Catalyzed N-arylation (Chan-Evans-Lam Coupling): This method typically employs a copper catalyst, an arylboronic acid as the arylating agent, a base, and an oxidant (often atmospheric oxygen). It is known for its operational simplicity and the use of relatively inexpensive reagents.

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination): This powerful cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an amine (in this case, the triazole) with an aryl halide. It is renowned for its broad substrate scope and high functional group tolerance.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and corresponding yields for the N-arylation of a 3-bromo-1,2,4-triazole scaffold, providing a comparative overview of the two catalytic systems.

Table 1: Copper-Catalyzed N-arylation of 3-bromo-1H-1,2,4-triazole with Arylboronic Acids (Chan-Evans-Lam Conditions)